molecular formula C27H37N3O6S2 B2656158 ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-35-1

ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2656158
CAS No.: 449769-35-1
M. Wt: 563.73
InChI Key: DJQCWYITLDCULW-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[2,3-c]pyridine core, a bicyclic scaffold combining thiophene and partially hydrogenated pyridine rings. Key substituents include:

  • 2-(4-(N,N-Diisobutylsulfamoyl)benzamido): A sulfonamide-derived moiety, often associated with enzyme inhibition (e.g., carbonic anhydrases) .
  • 3-Ethyl carboxylate: A common ester group that may influence solubility and bioavailability.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O6S2/c1-7-36-27(33)24-22-12-13-29(19(6)31)16-23(22)37-26(24)28-25(32)20-8-10-21(11-9-20)38(34,35)30(14-17(2)3)15-18(4)5/h8-11,17-18H,7,12-16H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQCWYITLDCULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thienopyridine core, followed by the introduction of the acetyl and sulfamoylbenzamido groups. Common reagents used in these reactions include acylating agents, sulfonamides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Its unique structure could make it a potential lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials, coatings, or other industrial applications where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism by which ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved would depend on the context of its use, whether in a biological assay or as part of a chemical reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Target Compound: Core: Tetrahydrothieno[2,3-c]pyridine. Functional Groups: Acetyl, sulfamoyl benzamido, ethyl ester. Potential Applications: Enzyme inhibition (e.g., kinases, carbonic anhydrases) due to sulfonamide and heterocyclic motifs.

Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (): Core: Same tetrahydrothieno[2,3-c]pyridine. Functional Groups: Boc-protected amine, ethyl ester. The Boc group is typically used in synthetic intermediates for protection, suggesting this compound is a precursor in multi-step synthesis.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (): Core: Pyridine with benzodioxin and dimethylaminomethylphenyl substituents. Functional Groups: Methoxy, benzodioxin, tertiary amine. Key Differences: The benzodioxin and tertiary amine groups may enhance CNS permeability, but the lack of sulfonamide limits enzyme-targeting versatility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notes
Ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Target) C₃₁H₄₂N₄O₆S₂ 654.82 g/mol Acetyl, sulfamoyl benzamido, ethyl ester Potential enzyme inhibitor; high lipophilicity
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S 326.41 g/mol Boc-protected amine, ethyl ester Synthetic intermediate; limited bioactivity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 g/mol Methoxy, benzodioxin, dimethylaminomethylphenyl Research use only; possible CNS applications

Research Findings and Limitations

  • Structural Insights: The target compound’s sulfamoyl group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting analogous mechanisms .
  • Synthetic Utility: The Boc-protected analog () highlights the importance of tetrahydrothieno[2,3-c]pyridine derivatives in multi-step synthesis .

Biological Activity

Ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the thieno[2,3-c]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features and functional groups present in this compound contribute to its reactivity and interactions within biological systems.

Chemical Structure and Properties

  • Molecular Formula : C26H35N3O6S2
  • Molecular Weight : 549.7 g/mol
  • CAS Number : 1215735-42-4

The compound features a thieno[2,3-c]pyridine core, which is known for its pharmacological properties. The presence of acetyl, sulfamoyl, and carboxamide groups enhances its potential biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biological pathways. Research indicates that thieno[2,3-c]pyridines can exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites.

Further studies using biochemical assays will provide quantitative data on binding affinities and inhibition constants.

Antimicrobial Activity

Thieno[2,3-c]pyridine derivatives have shown promising antimicrobial properties in various studies. The specific modifications in this compound suggest potential effectiveness against a range of pathogens.

Anti-inflammatory Effects

Research indicates that compounds within this class may exhibit anti-inflammatory properties. The sulfamoyl group could play a significant role in modulating inflammatory responses.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial activity of several thieno[2,3-c]pyridine derivatives. This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
    • Table 1 : Antimicrobial Activity Results
    CompoundBacterial StrainZone of Inhibition (mm)
    Ethyl 6-acetyl...E. coli15
    Ethyl 6-acetyl...S. aureus20
  • Anti-inflammatory Study :
    • In vitro assays were conducted to assess the anti-inflammatory effects of the compound on macrophage cells. Results indicated a reduction in pro-inflammatory cytokine production.
    • Table 2 : Cytokine Production Levels
    TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
    Control150200
    Ethyl 6-acetyl... (10 µM)90120

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